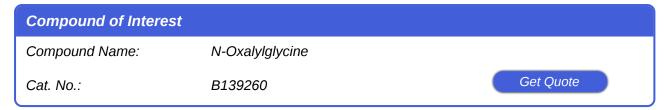


N-Oxalylglycine: Synthesis, Applications, and Protocols for Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a structural analog of α -ketoglutarate (α -KG).[1][2] This property allows it to function as a competitive inhibitor of a broad range of α -KG-dependent dioxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the prolyl hydroxylase domain (PHD) enzymes. [3][4] By inhibiting these key enzymes, **N-Oxalylglycine** has emerged as a valuable tool in various research fields, particularly in epigenetics and cancer biology, for studying cellular processes regulated by histone methylation and the hypoxia-inducible factor (HIF) signaling pathway.[3] This document provides detailed application notes, experimental protocols for its laboratory synthesis, and an overview of its role in relevant signaling pathways.

Chemical and Physical Properties

N-Oxalylglycine is a colorless solid with the chemical formula C₄H₅NO₅ and a molecular weight of 147.09 g/mol .[1][5] It is soluble in aqueous solutions and polar organic solvents.



| Property | Value | Reference |
|-------------------|------------------|-----------|
| Molecular Formula | C4H5NO5 | [5] |
| Molecular Weight | 147.09 g/mol | [5] |
| CAS Number | 5262-39-5 | [5] |
| Appearance | Colorless solid | [1] |
| Purity (typical) | ≥98% (HPLC) | [6] |
| Solubility | Soluble in water | [6] |

Applications in Research

N-Oxalylglycine's ability to inhibit α -KG-dependent dioxygenases makes it a versatile tool for:

- Epigenetics Research: As an inhibitor of JmjC domain-containing histone demethylases,
 NOG can be used to study the role of histone lysine methylation in gene expression,
 chromatin structure, and cellular differentiation.[3]
- Cancer Biology: By stabilizing HIF-1α through the inhibition of PHD enzymes, NOG allows for the investigation of hypoxia signaling pathways in cancer progression, angiogenesis, and metabolism.[7]
- Stem Cell Biology: NOG can be used to modulate the epigenetic state of stem cells and study the role of histone demethylases in maintaining pluripotency and directing differentiation.
- Drug Discovery: N-Oxalylglycine and its derivatives serve as lead compounds for the development of more potent and selective inhibitors of specific α-KG-dependent dioxygenases for therapeutic applications.[3]

Experimental Protocols Synthesis of N-Oxalylglycine

This protocol is based on the general principle of the reaction between glycine and an activated oxalic acid derivative, followed by hydrolysis.



Materials and Reagents:

- Glycine
- Diethyl oxalate
- Sodium ethoxide (or another suitable base)
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Deionized water
- Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1 equivalent) in ethanol.
- Addition of Base and Diethyl Oxalate: To the glycine solution, add sodium ethoxide (1.1 equivalents) and diethyl oxalate (1.2 equivalents).
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.



- Hydrolysis: Dissolve the residue in a solution of sodium hydroxide (2.5 equivalents) in water and stir at room temperature for 2-3 hours to hydrolyze the ester.
- Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
- Purification: Purify the crude N-Oxalylglycine by recrystallization from a suitable solvent system (e.g., water/ethanol).[7][8]

Expected Yield and Characterization:

The yield of the reaction can vary but is typically in the range of 60-80%. The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC) and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

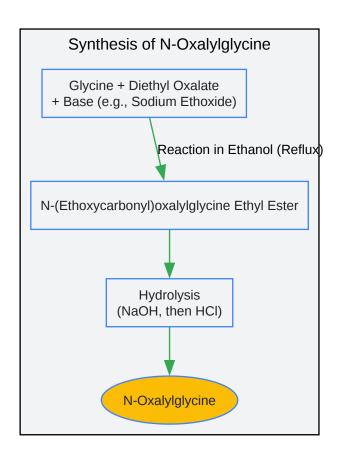
| Characterization Data | Expected Result |
|-----------------------|---|
| ¹ H NMR | Peaks corresponding to the methylene protons of the glycine backbone and the exchangeable acidic protons. |
| ¹³ C NMR | Resonances for the two carboxyl carbons, the oxalyl carbonyl carbon, and the methylene carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of N-Oxalylglycine (m/z = 148.02 [M+H]+). |
| Purity (HPLC) | ≥98% |

Signaling Pathways and Experimental Workflows



N-Oxalylglycine Synthesis Workflow

The synthesis of **N-Oxalylglycine** can be visualized as a two-step process involving the initial reaction of glycine with diethyl oxalate followed by hydrolysis.



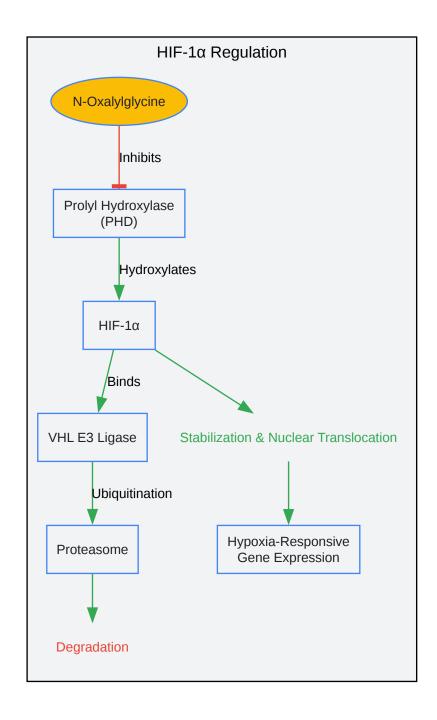
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Caption: Workflow for the laboratory synthesis of **N-Oxalylglycine**.

Inhibition of HIF- 1α Degradation by N-Oxalylglycine

Under normoxic conditions, HIF- 1α is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. **N-Oxalylglycine** inhibits PHD activity, stabilizing HIF- 1α , which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.





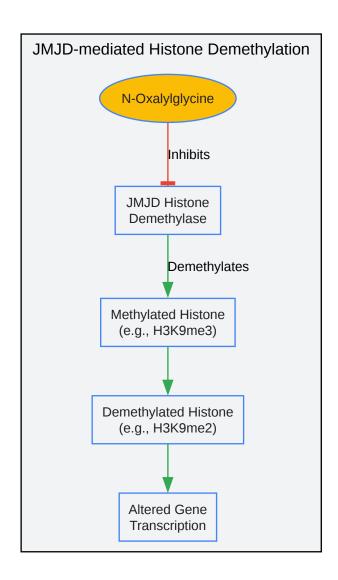
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Caption: **N-Oxalylglycine** inhibits PHD, leading to HIF- 1α stabilization.

Inhibition of JMJD Histone Demethylases by N-Oxalylglycine



JmjC domain-containing histone demethylases (JMJDs) remove methyl groups from histone lysine residues, thereby regulating gene expression. **N-Oxalylglycine** competitively inhibits JMJD activity, leading to the maintenance of histone methylation marks and altered gene transcription.



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Caption: **N-Oxalylglycine** inhibits JMJD, affecting histone methylation.

Quantitative Data

N-Oxalylglycine exhibits inhibitory activity against various α -KG-dependent dioxygenases. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of its



potency.

| Target Enzyme | IC50 (μM) | Reference |
|---------------|-----------|-----------|
| JMJD2A | 250 | [4] |
| JMJD2C | 500 | [4] |
| JMJD2E | 24 | [4] |
| PHD1 | 2.1 | [4] |
| PHD2 | 5.6 | [4] |

Conclusion

N-Oxalylglycine is an indispensable tool for researchers investigating the roles of α -ketoglutarate-dependent dioxygenases in health and disease. Its straightforward synthesis and well-characterized inhibitory activity make it a valuable reagent for probing the intricate signaling pathways governed by histone demethylation and the cellular response to hypoxia. The protocols and information provided herein are intended to facilitate its use in a laboratory setting and to encourage further exploration of its potential applications in biomedical research and drug development.

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